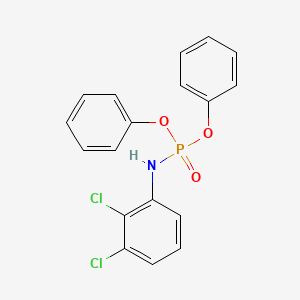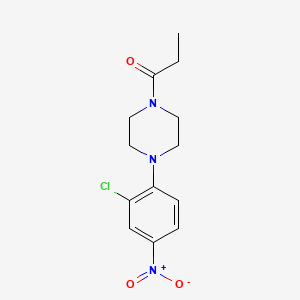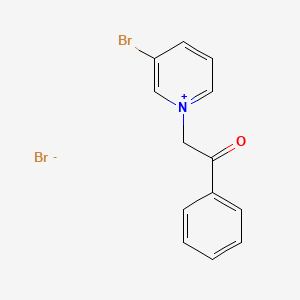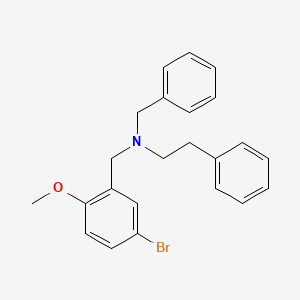![molecular formula C20H33NO7 B5061622 N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5061622.png)
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, also known as TBE-31, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. TBE-31 is a selective agonist of the β3-adrenergic receptor, which is primarily expressed in adipose tissue and plays a crucial role in regulating energy metabolism.
作用機序
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of the β3-adrenergic receptor leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which leads to the phosphorylation of various downstream targets, including hormone-sensitive lipase (HSL). Phosphorylation of HSL leads to the hydrolysis of triglycerides and the release of free fatty acids from adipose tissue. This compound has also been shown to increase glucose uptake in skeletal muscle and improve insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. This compound increases energy expenditure and thermogenesis, which leads to a reduction in body weight and fat mass. This compound also improves lipid metabolism by increasing the oxidation of fatty acids and reducing the synthesis of triglycerides. This compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, which may contribute to its therapeutic effects in type 2 diabetes.
実験室実験の利点と制限
One of the main advantages of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate is its selectivity for the β3-adrenergic receptor, which reduces the risk of off-target effects. This compound has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the research of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate. One area of interest is the potential therapeutic applications of this compound in metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine the optimal dosing and administration of this compound in these conditions. Another area of interest is the potential use of this compound in combination with other drugs for the treatment of metabolic disorders. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
合成法
The synthesis of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate involves several steps, including the reaction of 2-tert-butylphenol with epichlorohydrin to form 2-(2-tert-butylphenoxy)ethanol, which is then reacted with ethylene oxide to produce 2-[2-(2-tert-butylphenoxy)ethoxy]ethanol. The final step involves the reaction of 2-[2-(2-tert-butylphenoxy)ethoxy]ethanol with 3-methoxy-1-propanamine to form this compound. The purity of this compound can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has been extensively studied for its potential therapeutic applications in various metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. In preclinical studies, this compound has been shown to improve insulin sensitivity, reduce body weight and fat mass, and improve lipid metabolism. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects in metabolic disorders.
特性
IUPAC Name |
N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3.C2H2O4/c1-18(2,3)16-8-5-6-9-17(16)22-15-14-21-13-11-19-10-7-12-20-4;3-1(4)2(5)6/h5-6,8-9,19H,7,10-15H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMFYFZOPWMLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(dimethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5061539.png)



![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061590.png)


![1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole]](/img/structure/B5061600.png)

![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061607.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5061609.png)
![4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5061616.png)

![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)